2,3-Diamino-4-benzyloxytoluene
Description
2,3-Diamino-4-benzyloxytoluene is a substituted toluene derivative featuring two amino groups at the 2- and 3-positions and a benzyloxy substituent at the 4-position. The benzyloxy group enhances lipophilicity, while the diamino configuration may confer reactivity in synthesis or biological interactions.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-methyl-6-phenylmethoxybenzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2O/c1-10-7-8-12(14(16)13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9,15-16H2,1H3 |
InChI Key |
CTINMQYEAQWPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Compounds and Properties
Key Comparisons :
- Electronic Effects: The nitro groups in dinitrotoluenes (e.g., 19406-51-0) are electron-withdrawing, reducing reactivity in electrophilic substitutions compared to the electron-donating amino groups in 2,3-diamino-4-benzyloxytoluene.
- Toxicity: Benzidine (92-87-5) is a known carcinogen due to metabolic activation of its aromatic amines .
Benzyloxy-Substituted Analogs
Benzyloxy groups (e.g., in benzeneethanol derivatives) increase hydrophobicity, enhancing membrane permeability in pharmaceuticals. For example, benzeneacetaldehyde (122-78-1) is used in fragrance synthesis due to its stability . The benzyloxy group in this compound likely improves solubility in organic solvents compared to purely amino-substituted toluenes.
Research Findings and Data Gaps
Stability and Reactivity
- Thermal Stability: Nitro-substituted toluenes (e.g., 19406-51-0) exhibit lower thermal stability than amino-substituted analogs due to nitro group decomposition .
- Synthetic Utility: The diamino configuration in this compound may facilitate chelation or polymerization, similar to benzidine (92-87-5) in dye manufacturing .
Environmental and Health Data
- Environmental Persistence: Dinitrotoluenes (e.g., 646-06-0) are persistent pollutants with detection limits in water as low as 76988 µg/L . This compound’s benzyloxy group may reduce aqueous solubility, increasing soil adsorption.
- Toxicity: Benzidine (92-87-5) has an EPA reference ID 14498 and is regulated due to carcinogenicity . Structural similarities suggest this compound requires rigorous toxicity profiling.
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